![molecular formula C15H16F3NO B13464245 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a unique structure with a trifluoromethyl group and a benzoyl group attached to a bicyclic azabicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with benzoyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzoyl oxides and trifluoromethyl ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl and trifluoromethyl derivatives.
Applications De Recherche Scientifique
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoyl group can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A structurally related compound used as a catalyst and reagent in organic synthesis.
Quinuclidine: Another bicyclic amine with similar nucleophilic properties.
Tropane: A bicyclic compound with a nitrogen atom, used in medicinal chemistry.
Uniqueness
2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane is unique due to the presence of both a benzoyl and a trifluoromethyl group, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C15H16F3NO |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.2.2]octan-2-yl]methanone |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)14-8-6-11(7-9-14)10-19(14)13(20)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Clé InChI |
QZYDPBQHBFRIEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CN2C(=O)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-{4-[2-(3,5-difluorophenoxy)acetyl]piperazin-1-yl}pyridazine-3-carboxylate](/img/structure/B13464165.png)
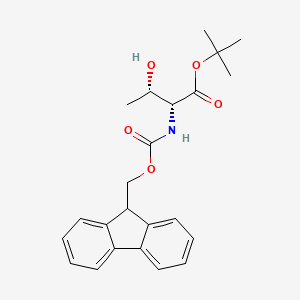
![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)

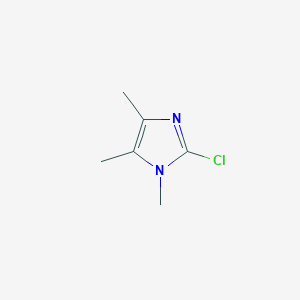
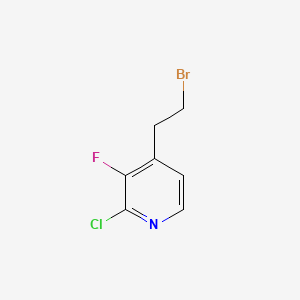
![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)
![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
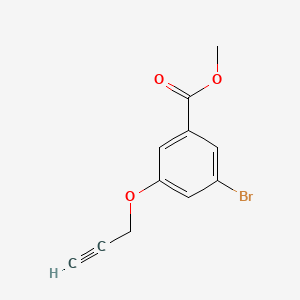
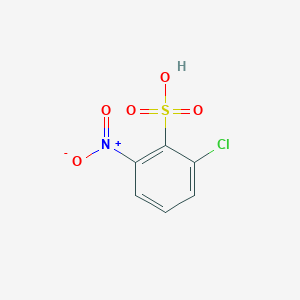
![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
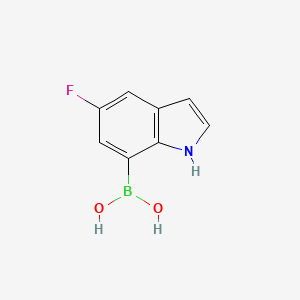
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
